molecular formula C22H17FN4O3S B11200099 methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

methyl 3-[({[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11200099
M. Wt: 436.5 g/mol
InChI Key: CDNHVHWGLFAEHG-UHFFFAOYSA-N
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Description

METHYL 3-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound featuring a pyrrolopyrimidine core, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl moiety is introduced.

    Formation of the benzoate ester: This is typically done through esterification reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

METHYL 3-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(2-{[7-(4-CHLOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE
  • METHYL 3-(2-{[7-(4-BROMOPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE

Uniqueness

The uniqueness of METHYL 3-(2-{[7-(4-FLUOROPHENYL)-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific fluorophenyl group, which can impart unique chemical and biological properties compared to its chloro- and bromo- analogs. This can include differences in binding affinity, reactivity, and overall biological activity.

Properties

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 3-[[2-[[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H17FN4O3S/c1-30-22(29)14-3-2-4-16(9-14)27-18(28)11-31-21-20-19(25-12-26-21)17(10-24-20)13-5-7-15(23)8-6-13/h2-10,12,24H,11H2,1H3,(H,27,28)

InChI Key

CDNHVHWGLFAEHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=C(C=C4)F

Origin of Product

United States

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